molecular formula C15H20N6 B11036209 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B11036209
M. Wt: 284.36 g/mol
InChI Key: SHBJPCVUXLSCFT-UHFFFAOYSA-N
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Description

4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C15H20N6

Molecular Weight

284.36 g/mol

IUPAC Name

4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C15H20N6/c1-3-8-21-9-16-14(17-10-21)20-15-18-11(2)12-6-4-5-7-13(12)19-15/h4-7H,3,8-10H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

SHBJPCVUXLSCFT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC3=CC=CC=C3C(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazine moiety: This step involves the reaction of the quinazoline core with a triazine derivative, often under reflux conditions in the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. A study highlighted the synthesis of various quinazoline derivatives that displayed potent activity against multiple cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and prostate cancer (PC-3) . The compound may share similar mechanisms of action due to its structural similarities.

Table 1: Antitumor Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Reference
Ethyl 4-(4-oxo-2-propyl-quinazolin-3(4H)-yl)methyl benzoateSK-MEL-2< 10
This compoundPC-3TBDCurrent Study

Enzyme Inhibition

The biological evaluation of compounds similar to this compound has shown promising results as dual inhibitors of PI3K and HDAC enzymes. These enzymes are critical in cancer progression and survival . The lead compounds demonstrated selective inhibition with low nanomolar potency against these targets.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (nM)Reference
Compound 48c PI3K δ< 10
Compound 48c HDAC6< 20

The proposed mechanism involves the interaction with specific enzymes that regulate cell cycle progression and apoptosis. By inhibiting these pathways, the compound may induce cell death in malignant cells while sparing normal cells.

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives. For instance:

  • Study on Quinazolinone Derivatives : This research synthesized a series of quinazolinone derivatives that were evaluated for their anticancer properties. The most active compounds were found to be more effective than standard chemotherapeutic agents like 5-fluorouracil .
  • In Vivo Studies : Animal model studies have demonstrated that certain quinazoline derivatives exhibit favorable pharmacokinetic profiles and reduced toxicity when administered intraperitoneally .

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